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The development of TAK-041 (also known as zelatriazin or NBI-1065846), a novel GPR139

agonist, for the treatment of anhedonia in major depressive disorder (MDD) and negative

symptoms in schizophrenia, was officially discontinued in November 2023. This decision,

announced by Neurocrine Biosciences in collaboration with Takeda, followed the failure of a

pivotal Phase 2 clinical trial to meet its primary efficacy endpoint.[1][2] This in-depth guide

provides a technical overview of the TAK-041 clinical trial program, the reasons for its

discontinuation, and the underlying scientific rationale.

Core Reason for Discontinuation: Lack of Efficacy
in Phase 2
The termination of the TAK-041 development program was primarily due to the unsuccessful

outcome of the Phase 2 TERPSIS study.[3] This trial, designed to evaluate the efficacy of TAK-
041 in treating anhedonia in adults with MDD, did not demonstrate a statistically significant

improvement in the primary endpoint compared to placebo.[4]

Clinical Trial Program Overview
TAK-041 was investigated in a series of clinical trials to assess its safety, tolerability,

pharmacokinetics, and efficacy. The key trials in the development program are summarized

below.

Table 1: Summary of Key TAK-041 Clinical Trials
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a

Healthy

Volunteers

and Patients

with Stable

Schizophreni
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pharmacokin
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[6]

Completed
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3
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the Effects of
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Motivational
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Add-On to
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Schizophreni

a
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Schizophreni

a
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in
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a (BACS)

score;
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changes in

brain activity

(fMRI).[7][8]

Completed

TERPSIS

(NCT number
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available)

2 A

Randomized,
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Controlled,

Proof-of-

Patients with
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Concept

Study to

Evaluate the

Efficacy and

Safety of

Once-Weekly

Oral NBI-

1065846 in

the Treatment

of Anhedonia

in Major

Depressive

Disorder

Dimensional

Anhedonia

Rating Scale

(DARS) score

versus

placebo.[4][9]

Quantitative Data from Clinical Trials
Table 2: Pharmacokinetic Parameters of TAK-041 (from
NCT02748694)

Parameter Value

Time to Maximum Concentration (Tmax) Rapidly absorbed

Half-life (t1/2) 170-302 hours[5]

Bioavailability Similar between tablet and oral suspension

Food Effect No meaningful effect detected

Table 3: Key Efficacy Results from the TERPSIS Study
Endpoint TAK-041 Group Placebo Group p-value

Change from Baseline

in DARS Score

No statistically

significant difference

from placebo

No statistically

significant difference

from TAK-041

Not significant

Experimental Protocols
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Phase 1 Study (NCT02748694) Methodology
This first-in-human, single-center study consisted of four parts conducted in the USA.[5]

Part 1 (Single Rising Dose): Healthy adults received single oral doses of TAK-041 (ranging

from 5 mg to 160 mg) or placebo as an oral suspension.[5] The design was a double-blind,

alternating-panel (for lower doses) and sequential-panel (for higher doses) dose escalation.

Part 2 (Multiple Rising Dose): Healthy adults received a loading dose of TAK-041 on day 1,

followed by maintenance doses (half the loading dose) on days 8, 15, and 22, or placebo.[5]

Part 3 (Bioavailability): This part evaluated the bioavailability of a tablet formulation versus

the oral suspension in healthy adults.[5]

Part 4 (Patient Arm): Patients with stable schizophrenia on antipsychotic medication received

weekly single doses of TAK-041 oral suspension or placebo.[5] A loading dose was

administered on day 1, followed by maintenance doses.

Proof-of-Activity Study in Schizophrenia (NCT03319953)
Methodology
This was a randomized, double-blind, placebo-controlled, two-period crossover study

conducted in the United Kingdom.[10]

Participants: Up to 32 adults with stable schizophrenia receiving a stable dose of a second-

generation antipsychotic.[10]

Intervention: Participants were randomized to one of four treatment sequences, receiving

either TAK-041 (20 mg or 40 mg) or a matching placebo as an oral suspension on the first

day of each of the two evaluation periods.[10]

Assessments: The primary endpoints were changes in brain activity measured by functional

magnetic resonance imaging (fMRI) during a monetary incentive delay (MID) task and

cognitive function assessed by the Brief Assessment of Cognition in Schizophrenia (BACS)

tool.[7][8]

GPR139 Signaling Pathway
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TAK-041 is an agonist of the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan

receptor, meaning its endogenous ligand has not been definitively identified. It is primarily

expressed in the central nervous system, particularly in areas like the habenula, which is

involved in reward and motivation. GPR139 is known to signal predominantly through the

Gq/11 pathway.[1][3][4]
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GPR139 Signaling Pathway Activation by TAK-041

Clinical Trial Workflow
The following diagram illustrates the general workflow of the Phase 2 proof-of-activity study in

schizophrenia (NCT03319953).
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Workflow of the NCT03319953 Clinical Trial
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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